molecular formula C23H27N3O2 B2666197 N-(3,4-dimethylphenyl)-5-methyl-12-oxo-5,5a,6,7,8,9,10,12-octahydroazepino[2,1-b]quinazoline-3-carboxamide CAS No. 1775347-65-3

N-(3,4-dimethylphenyl)-5-methyl-12-oxo-5,5a,6,7,8,9,10,12-octahydroazepino[2,1-b]quinazoline-3-carboxamide

Número de catálogo: B2666197
Número CAS: 1775347-65-3
Peso molecular: 377.488
Clave InChI: RFTOBKHWUOYECK-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-(3,4-dimethylphenyl)-5-methyl-12-oxo-5,5a,6,7,8,9,10,12-octahydroazepino[2,1-b]quinazoline-3-carboxamide is a synthetic heterocyclic compound featuring a fused azepinoquinazoline core. The structure comprises a bicyclic system with a seven-membered azepine ring fused to a quinazoline scaffold. Key substituents include a 5-methyl group, a 12-oxo moiety, and a carboxamide-linked 3,4-dimethylphenyl aromatic ring.

Propiedades

IUPAC Name

N-(3,4-dimethylphenyl)-5-methyl-12-oxo-5a,6,7,8,9,10-hexahydroazepino[2,1-b]quinazoline-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O2/c1-15-8-10-18(13-16(15)2)24-22(27)17-9-11-19-20(14-17)25(3)21-7-5-4-6-12-26(21)23(19)28/h8-11,13-14,21H,4-7,12H2,1-3H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFTOBKHWUOYECK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CC3=C(C=C2)C(=O)N4CCCCCC4N3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

N-(3,4-dimethylphenyl)-5-methyl-12-oxo-5,5a,6,7,8,9,10,12-octahydroazepino[2,1-b]quinazoline-3-carboxamide (CAS Number: 1775347-65-3) is a compound of interest in medicinal chemistry due to its potential biological activities. This article focuses on the biological activity of this compound, summarizing relevant research findings, including data tables and case studies.

The compound has the following chemical characteristics:

PropertyValue
Molecular FormulaC23H27N3O2
Molecular Weight377.49 g/mol
Purity>90%
CAS Number1775347-65-3

Research indicates that compounds similar to this compound exhibit various biological activities. Notably, they may act as acetylcholinesterase (AChE) inhibitors. A study on quinazoline-triazole hybrids demonstrated their ability to inhibit AChE with IC50 values ranging from 0.2 to 83.9 µM . This suggests that the compound may also possess similar inhibitory properties.

Anticancer Activity

Some derivatives of quinazoline have shown promising anticancer activity. For instance, studies have indicated that quinazoline-based compounds can induce apoptosis in cancer cells through various pathways including cell cycle arrest and modulation of apoptosis-related proteins . The specific activity of this compound in cancer models remains to be fully elucidated.

Case Studies

  • Study on Quinazoline Derivatives : A study synthesized several quinazoline derivatives and evaluated their biological activities. The results indicated that specific modifications in the quinazoline structure could enhance biological efficacy against certain targets .
  • Neuroprotective Effects : There is emerging evidence that quinazoline derivatives may offer neuroprotective effects relevant to neurodegenerative diseases such as Alzheimer's. Compounds that inhibit AChE can potentially improve cognitive function by increasing acetylcholine levels in the brain.

Toxicity and Safety Profile

While many studies focus on the efficacy of these compounds, understanding their toxicity is equally important. Initial assessments suggest that similar compounds do not exhibit significant cytotoxicity at therapeutic concentrations . However, comprehensive toxicity studies are necessary for this compound.

Aplicaciones Científicas De Investigación

Anticancer Properties

Recent studies have indicated that compounds similar to N-(3,4-dimethylphenyl)-5-methyl-12-oxo-5,5a,6,7,8,9,10,12-octahydroazepino[2,1-b]quinazoline-3-carboxamide exhibit significant anticancer activity. For instance:

  • Compounds derived from quinazoline structures have shown promising results against various cancer cell lines such as HCT-116 and MCF-7. They demonstrated IC50 values in the low micromolar range (1.9–7.52 μg/mL), indicating their potential as anticancer agents .

Anti-inflammatory Activity

Quinazoline derivatives have been noted for their anti-inflammatory effects. A series of synthesized compounds were found to inhibit edema in animal models significantly. For example:

  • Some derivatives exhibited an inhibition rate of 16.3% to 36.3% at a dose level of 50 mg/kg .

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties:

  • Research has shown that certain quinazoline derivatives possess moderate activity against pathogens like Candida albicans and Pseudomonas aeruginosa. These findings highlight the compound's versatility in addressing infectious diseases .

Mechanistic Insights

The mechanism of action for compounds like this compound may involve interaction with specific biological targets:

  • The quinazoline scaffold is believed to establish essential interactions with target sites in cancer cells and inflammatory pathways . This specificity could lead to reduced side effects compared to traditional therapies.

Case Studies

Several case studies illustrate the compound's potential:

  • Anticancer Study : A study involving a series of quinazoline derivatives demonstrated effective growth inhibition in multiple cancer cell lines with varying degrees of potency . The structural modifications led to enhanced selectivity and potency.
  • Anti-inflammatory Effects : In vivo studies showed that specific derivatives effectively reduced inflammation markers in animal models compared to control groups . This suggests a viable pathway for developing new anti-inflammatory drugs.

Comparación Con Compuestos Similares

Table 1: Comparison of Aromatic Substituents and Molecular Properties

Compound Name Substituent on Phenyl Molecular Formula Molecular Weight (g/mol) Reference
N-(3,4-dimethylphenyl)-... (Target Compound) 3,4-dimethyl C₃₃H₂₆N₃O₂* ~400.48†
N-(3,4-dimethoxyphenyl)-... 3,4-dimethoxy C₂₃H₂₆N₃O₄ 432.48
N-(3-chloro-4-methoxyphenyl)-... 3-chloro-4-methoxy C₂₂H₂₄ClN₃O₃ 413.90

*Derived via structural analogy to ; †Estimated based on substituent differences.

  • 3-Chloro-4-methoxy Analog : The chloro group introduces electronegativity, which may influence binding interactions in hydrophobic pockets, as seen in kinase inhibitors .

Core Scaffold Comparison: Azepinoquinazoline vs. Pyrazoloquinazoline

The target compound’s azepino[2,1-b]quinazoline core differs from the pyrazolo[1,5-a]quinazoline system in Alexander’s 1978 patent (US Pat. 4105766). The pyrazoloquinazoline derivatives exhibit a five-membered pyrazole ring fused to quinazoline, which reduces conformational flexibility compared to the seven-membered azepine ring in the target compound. This difference may impact binding kinetics and selectivity in biological targets .

Methodological Considerations in Structural Analysis

Structural elucidation of such compounds relies heavily on crystallographic tools:

  • SHELXL : Widely used for refining small-molecule crystal structures, ensuring accurate bond length and angle measurements .
  • OLEX2: Integrates structure solution, refinement, and visualization, streamlining the analysis of complex heterocycles like azepinoquinazolines .
  • ORTEP-3: Generates thermal ellipsoid plots to visualize molecular geometry and disorder, critical for confirming the azepinoquinazoline core’s conformation .

Q & A

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

  • Methodological Answer: Optimization involves selecting solvent systems (e.g., methanol or pyridine for cyclization reactions), controlling reaction temperatures (e.g., reflux conditions), and using catalysts like DMAP for carboxamide coupling . Purification via column chromatography with gradients of ethyl acetate/hexane or dichloromethane/methanol ensures high purity (>95%). Reaction intermediates should be monitored by TLC or HPLC to minimize side products .

Q. What characterization techniques are essential for confirming the compound’s structure?

  • Methodological Answer: Use 1^1H/13^13C NMR to verify proton and carbon environments, particularly the azepino-quinazoline core and carboxamide group. Mass spectrometry (ESI-MS or HRMS) confirms molecular weight. IR spectroscopy identifies key functional groups (e.g., C=O at ~1650–1700 cm1^{-1}) . X-ray crystallography may resolve complex stereochemistry in the octahydroazepino ring system .

Q. What strategies are recommended for preliminary biological activity screening?

  • Methodological Answer: Conduct in vitro assays targeting kinase inhibition or antimicrobial activity. Use dose-response curves (0.1–100 µM) in cell lines (e.g., HEK293 or MCF-7) with MTT assays for cytotoxicity. Compare results with structurally similar compounds (e.g., pyrazoloquinazolines or oxazole derivatives) to establish baseline activity .

Q. What are the best practices for handling and storing this compound to ensure stability?

  • Methodological Answer: Store under inert atmosphere (argon) at –20°C in amber vials to prevent oxidation of the carboxamide group. Use desiccants to avoid hydrolysis. For long-term stability, lyophilize and store as a solid .

Advanced Research Questions

Q. How can reaction mechanisms for key transformations (e.g., azepino-quinazoline cyclization) be elucidated?

  • Methodological Answer: Employ kinetic studies (e.g., varying temperature/pH) and isotopic labeling (e.g., 15^{15}N or 13^{13}C) to track bond formation. Computational tools (DFT calculations) model transition states and intermediates. Spectroscopic monitoring (in situ IR/NMR) detects reactive species .

Q. How should researchers address discrepancies in biological activity data across studies?

  • Methodological Answer: Re-evaluate compound purity (UPLC/MS) and confirm batch-to-batch consistency. Test under standardized assay conditions (e.g., ATP concentration in kinase assays). Explore metabolite interference using LC-MS/MS profiling. Cross-validate with orthogonal assays (e.g., SPR vs. fluorescence polarization) .

Q. What computational approaches are used to model interactions between this compound and biological targets?

  • Methodological Answer: Perform molecular docking (AutoDock Vina, Glide) to predict binding modes in kinase active sites. Molecular dynamics (MD) simulations (AMBER, GROMACS) assess stability of ligand-protein complexes over 100-ns trajectories. QSAR models prioritize derivatives with modified substituents (e.g., methyl or methoxy groups) .

Q. How can structure-activity relationship (SAR) studies be designed to improve target selectivity?

  • Methodological Answer: Synthesize analogs with systematic substitutions (e.g., halogenation at the 3,4-dimethylphenyl group or variation of the oxo group to thio/seleno). Test against a panel of related targets (e.g., PI3Kα vs. PI3Kγ isoforms). Use crystallographic data to correlate substituent effects with binding affinity .

Q. What experimental designs mitigate challenges in analyzing the compound’s stereochemical complexity?

  • Methodological Answer: Use chiral HPLC or SFC to separate enantiomers. Assign absolute configuration via circular dichroism (CD) or X-ray crystallography. Compare synthetic intermediates with enantiopure standards .

Data Contradiction Analysis

Q. How can researchers resolve conflicting reports on the compound’s solubility and bioavailability?

  • Methodological Answer:
    Standardize solubility measurements (e.g., shake-flask method in PBS at pH 7.4). Assess logP values experimentally (HPLC retention time) versus computational predictions (ALOGPS). Improve bioavailability via prodrug strategies (e.g., esterification of the carboxamide) or nanoformulation .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.